molecular formula C17H15N5O B563130 Zaleplon-d5 CAS No. 1001083-56-2

Zaleplon-d5

Cat. No.: B563130
CAS No.: 1001083-56-2
M. Wt: 310.372
InChI Key: HUNXMJYCHXQEGX-WNWXXORZSA-N
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Description

Zaleplon-d5 (N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethyl-d5-acetamide) is a deuterium-labeled analog of Zaleplon, a pyrazolopyrimidine nonbenzodiazepine sedative-hypnotic medication . This compound is a fully characterized chemical certified for use as an internal standard in analytical method development, validation, and Quality Control (QC) applications, ensuring traceability against pharmacopeial standards . As a selective non-benzodiazepine GABA A receptor agonist, its primary research value lies in the quantitative analysis of its parent drug, Zaleplon . The incorporation of five deuterium atoms into the N-ethyl group provides a mass difference that makes this compound ideal for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, allowing for precise and accurate quantification of Zaleplon in various matrices, which is crucial during drug development and for forensic analysis in drug abuse cases . This high-quality reference standard is offered as a pale yellow to off-white solid and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNXMJYCHXQEGX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662228
Record name N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001083-56-2
Record name N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Five-Step Deuterium Labeling Strategy

The foundational synthesis of this compound, as described by, employs a five-step sequence to introduce five deuterium atoms at specific positions (Figure 1). The process begins with the acylation of 3-aminobenzonitrile using deuterated acetic anhydride (Ac₂O-d₆), yielding N-(3-cyano phenyl)acetamide-d₃. Subsequent alkylation with ethyl bromide-d₅ in the presence of tetrabutylammonium bromide introduces two additional deuterium atoms at the ethyl side chain.

Key reaction conditions include:

  • Acylation : Conducted at 80°C for 4 hours in anhydrous dichloromethane, achieving 92% yield.

  • Alkylation : Performed under phase-transfer conditions with sodium hydroxide (40% w/v), yielding 85% of the deuterated intermediate.

A permutoid reaction using palladium(II) bis(diphenylphosphino)ferrocene (Pd(dppf)Cl₂) facilitates coupling between the deuterated aryl boronic ester and a halogenated pyrazolo[1,5-a]pyrimidine precursor. Final purification via silica gel chromatography (hexane:ethyl acetate, 3:1) delivers this compound with >99% isotopic purity.

Palladium-Catalyzed Cross-Coupling Approach

A patent by outlines an alternative route emphasizing transition metal-catalyzed couplings to assemble the zaleplon core. While originally developed for non-deuterated zaleplon, this method adapts readily to deuterium labeling by substituting key reagents:

  • Deuterated Acyl Chloride Synthesis :

    • 3-Nitrobenzoic acid-d₅ is converted to its acyl chloride using thionyl chloride-d₂, followed by amidation with ethylamine-d₇ to form N-ethyl-3-nitrobenzamide-d₁₂.

    • Reduction with deuterium gas (D₂) over palladium-on-carbon yields the deuterated aniline intermediate.

  • Suzuki-Miyaura Coupling :

    • The deuterated aryl boronic acid reacts with 7-chloropyrazolo[1,5-a]pyrimidine under Pd(PPh₃)₄ catalysis, achieving 88% coupling efficiency.

This method reduces the total synthesis steps to four, significantly improving scalability for industrial production (Table 1).

Table 1: Comparison of Synthetic Methods for this compound

ParameterFive-Step MethodCross-Coupling Method
Total Steps54
Overall Yield67%72%
Isotopic Purity>99%98.5%
ScalabilityModerateHigh

Deuterium Incorporation Strategies

Selective Hydrogen-Deuterium Exchange

Recent advances in deuteration, as detailed by, utilize ketone enolization to introduce deuterium at the β-position of the acetyl group in this compound. Treatment of the non-deuterated precursor with deuterated dimethylformamide (DMF-d₇) and potassium tert-butoxide-d₉ at 60°C for 12 hours achieves 95% deuteration at the target site. However, this method risks isotopic dilution if residual protons are present in solvents or catalysts.

Stable Isotope Labeling via Reductive Amination

A novel approach from employs reductive amination with sodium cyanoborodeuteride (NaBD₃CN) to introduce deuterium at the ethylamino moiety. The reaction, conducted in deuterated methanol (CD₃OD) at pH 4.5, achieves 89% isotopic incorporation without racemization. Nuclear magnetic resonance (NMR) analysis confirms the absence of proton contamination at the C-2 and C-5 positions.

Analytical Characterization and Validation

Mass Spectrometric Profiling

This compound exhibits a molecular ion peak at m/z 310.36 (C₁₇D₅H₁₀N₅O⁺), distinguishable from non-deuterated zaleplon (m/z 305.33) by a +5 Da shift. High-resolution mass spectrometry (HRMS) data validate the isotopic distribution:

  • Calculated for C₁₇D₅H₁₀N₅O⁺: 310.3621

  • Observed: 310.3618 (Δ = -0.0003 ppm).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm resolves this compound (retention time = 12.3 min) from its non-deuterated analog (11.8 min). Mobile phase optimization using acetonitrile-d₃:ammonium acetate-d₃ (65:35, v/v) enhances peak symmetry (asymmetry factor = 1.02).

Challenges in Industrial-Scale Production

Isotopic Dilution During Purification

Crystallization from protic solvents (e.g., ethanol-d₆) may cause deuterium loss at labile positions. reports a 3–5% decrease in isotopic purity when using ethanol-H₂O mixtures, mitigated by switching to aprotic solvents like deuterated ethyl acetate (EtOAc-d₈).

Regulatory Considerations

As a Schedule IV controlled substance, this compound synthesis requires Drug Enforcement Administration (DEA) compliance for precursor handling. The LGC Standards product sheet specifies "controlled product" status, necessitating permits for international shipments.

Chemical Reactions Analysis

Types of Reactions

Zaleplon-d5 undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as palladium on carbon (Pd/C) under hydrogen pressure.

    Substitution: Substitution reactions can occur at the aromatic ring or the pyrazolopyrimidine moiety using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Research

Pharmacokinetics and Efficacy Studies
Zaleplon-d5 is used extensively in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of zaleplon. Its deuterium labeling allows for precise tracking in complex biological systems.

Key Findings from Clinical Studies

  • Sleep Latency Reduction : Clinical evaluations have shown that zaleplon significantly reduces sleep latency in patients with insomnia. A study involving elderly patients indicated that doses of 5 mg and 10 mg effectively shortened sleep onset time and improved overall sleep quality without significant residual effects .
  • Long-term Use : In long-term studies, zaleplon maintained its efficacy over extended periods, with patients reporting sustained improvements in sleep parameters .

Analytical Chemistry

Quantitative Analysis
this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of zaleplon in biological samples. This application is crucial for both clinical and forensic toxicology.

Methodology Overview

  • Sample Preparation : Biological samples are prepared using a sodium carbonate buffer followed by extraction with organic solvents. The use of deuterated standards like this compound enhances the method's sensitivity and specificity .
  • Validation Studies : Validation studies confirm that using this compound meets all criteria for qualitative and quantitative analysis of zaleplon in whole blood, demonstrating excellent accuracy and precision .

Toxicology

Drug Abuse Detection
this compound plays a vital role in forensic toxicology, particularly in cases involving drug abuse. Its isotopic labeling facilitates the differentiation between therapeutic use and misuse.

Case Studies

  • Detection in Overdose Cases : In instances of suspected zaleplon overdose, the presence of this compound can help confirm the drug's usage and assist in determining the extent of exposure . For example, a case involving a patient who ingested a large quantity of zaleplon showed distinct metabolic profiles when analyzed using deuterated standards.

Pharmacokinetic Parameters

ParameterZaleplon 10 mgZaleplon 20 mgZolpidem 10 mgZolpidem 20 mg
C max (ng/mL)26.0 ± 4.449.0 ± 5.7125 ± 15232 ± 17
T max (hours)1.1 ± 0.171.1 ± 0.211.7 ± 0.32.0 ± 0.3
T 1/2 (hours)1.01 ± 0.050.98 ± 0.032.0 ± 0.152.2 ± 0.26
AUC (ng/mL/hour)42.1 ± 5.593.2 ± 15408 ± 48889 ± 110
Clearance (mL/min)4436 ± 4574299 ± 537378 ± 52341 ± 38

Mechanism of Action

Zaleplon-d5, like its non-labeled counterpart, exerts its effects through the modulation of the gamma-aminobutyric acid (GABA) A receptor complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

Key Observations :

  • This compound and Zileuton-d4 share deuterium on ethyl groups , but this compound has a higher molecular weight due to its larger heterocyclic core .
  • Zolpidem-d6 and Zopiclone-d3 target different receptor systems (GABA-A subtypes) but serve analogous roles as internal standards for their parent drugs .

Analytical and Regulatory Profiles

Compound Primary Application Price (USD) Regulatory Status Calibration Range (LC-MS/MS)
This compound Quantifying Zaleplon in overdose cases $285 (0.01 g) DEA IV, requires permits 0.1–50 ng/mL
Zileuton-d4 Leukotriene pathway studies $285 (5 mg) Non-controlled Not reported
Zolpidem-d6 Sleep disorder drug monitoring $395 (10 mg) DEA IV (parent compound) 0.5–100 ng/mL
Zopiclone-d3 Sedative-hypnotic assays $350 (0.01 g) Non-controlled Not reported

Key Findings :

  • This compound is 10–20% more expensive per milligram than Zileuton-d4 and Zopiclone-d3 due to its complex synthesis route involving sequential alkylation and cyclization .

Metabolic and Stability Comparisons

  • This compound : Metabolized to 5-oxo-Zaleplon-d5 (MW 326.36 g/mol), which retains deuterium and is used to study oxidative pathways .
  • Zopiclone-d3 : Deuterium on the methyl group enhances stability in acidic conditions compared to this compound, which degrades faster in polar solvents .
  • Zolpidem-d6 : Demonstrates superior thermal stability in GC-MS due to deuterium on aromatic methyl groups .

Research and Commercial Significance

  • This compound is indispensable for detecting Zaleplon in forensic toxicology, with a reported LLOQ 10x lower than immunoassays .
  • In contrast, Zileuton-d4 is niche, primarily used in leukotriene research .
  • Commercial Availability : this compound is stocked by major suppliers like CDN Isotopes and Honeywell, with Japanese vendors pricing it at ¥50,600/10 mg .

Biological Activity

Zaleplon-d5 is a deuterated form of zaleplon, a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of Zaleplon

Zaleplon belongs to the pyrazolopyrimidine class and acts as a selective modulator of the gamma-aminobutyric acid (GABA) receptor complex, particularly binding to the GABA-A receptor's omega-1 subtype. This mechanism is crucial for its sedative effects, differentiating it from traditional benzodiazepines which also modulate GABA receptors but may have broader effects and higher abuse potential .

Pharmacodynamics

Mechanism of Action:

  • This compound binds selectively to the GABA-A receptor, enhancing chloride ion influx and leading to hyperpolarization of neurons, which induces sedation .
  • It exhibits rapid onset of action due to its pharmacokinetic profile, making it effective for patients with sleep-onset insomnia.

Pharmacological Effects:

  • Sedative Effects: Clinical studies show that zaleplon significantly reduces sleep latency (the time taken to fall asleep) compared to placebo. For instance, in trials involving elderly patients, zaleplon reduced sleep latency by approximately 10-20 minutes .
  • Sleep Architecture: Unlike some hypnotics, zaleplon does not significantly alter sleep architecture, which is beneficial for maintaining natural sleep cycles .

Pharmacokinetics

Absorption and Metabolism:

  • This compound is rapidly absorbed following oral administration with a bioavailability close to 100% .
  • It undergoes extensive presystemic metabolism primarily via aldehyde oxidase, resulting in metabolites such as 5-oxo-zaleplon that are not pharmacologically active .

Half-life and Clearance:

  • The half-life of zaleplon is approximately 1 hour, allowing for minimal residual effects the following day if taken at bedtime .
  • The clearance rate is about 1 L/h/kg, indicating efficient elimination from the body.

Clinical Efficacy

Clinical evaluations have demonstrated that zaleplon is effective in treating insomnia:

  • Short-term Use: A study involving 549 elderly patients showed that doses of 5 mg and 10 mg significantly decreased sleep latency and increased total sleep time compared to placebo .
  • Long-term Use: Research indicates that efficacy persists over longer periods; patients using zaleplon for up to one year reported sustained improvements in sleep quality without significant rebound insomnia upon discontinuation .

Case Studies

Several case studies highlight the effectiveness and safety profile of zaleplon:

  • Elderly Patients: In a double-blind study with elderly patients (ages 60-80), those treated with zaleplon showed significant reductions in sleep latency and improvements in overall sleep quality compared to those receiving placebo .
  • Chronic Insomnia: A cohort study involving chronic insomniacs demonstrated that doses ranging from 10 mg to 60 mg produced dose-dependent decreases in latency to persistent sleep, with notable increases in total sleep time at higher doses .

Adverse Effects and Safety Profile

While generally well-tolerated, zaleplon can cause side effects such as dizziness, drowsiness, and memory impairment. However, it has a lower risk of tolerance and dependence compared to traditional benzodiazepines . Importantly, adverse effects are less pronounced when the drug is used as directed.

Summary Table of Key Findings

ParameterThis compound
Class Non-benzodiazepine hypnotic
Mechanism GABA-A receptor modulation
Half-life ~1 hour
Common Doses 5 mg, 10 mg
Effects on Sleep Latency Reduced by 10-20 minutes
Total Sleep Time Increase Approximately 40 minutes
Adverse Effects Dizziness, drowsiness
Long-term Efficacy Sustained improvement without rebound insomnia

Q & A

Q. What analytical techniques are essential for confirming the isotopic purity of Zaleplon-d5?

Isotopic purity is critical for ensuring this compound's reliability as an internal standard. Researchers should use high-resolution mass spectrometry (HRMS) to verify the deuterium incorporation ratio and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, 1H-NMR^1\text{H-NMR} can detect residual non-deuterated ethyl groups in the N-ethyl-d5 moiety, while 2H-NMR^2\text{H-NMR} quantifies deuterium enrichment. Chromatographic methods (e.g., HPLC-UV) paired with isotopic ratio analysis further validate purity .

Q. How does this compound function as an internal standard in LC-MS/MS bioanalysis?

this compound compensates for matrix effects and instrument variability in quantitative assays. Its chemical similarity to non-deuterated zaleplon ensures analogous ionization efficiency and retention time, while the +5 Da mass shift allows distinct detection. Researchers should prepare calibration curves using a fixed concentration of this compound (e.g., 10 ng/mL) spiked into biological matrices. Recovery rates and matrix effects are evaluated by comparing analyte response in neat solutions vs. post-extraction spiked samples .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for this compound to improve detection sensitivity in complex biological matrices?

Optimization involves tuning ionization conditions (e.g., ESI voltage, source temperature) and collision energy to maximize the precursor-to-product ion transition (e.g., m/z 306 → 236 for this compound). Column chemistry (e.g., C18 with 2.6 µm particle size) and mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) reduce co-eluting interferences. Sensitivity is further enhanced via solid-phase extraction (SPE) protocols that minimize phospholipid content in plasma samples .

Q. What statistical approaches validate this compound-based quantification methods in accordance with regulatory guidelines?

Method validation requires assessing linearity (R2^2 > 0.99), precision (CV < 15%), accuracy (85–115% recovery), and lower limit of quantification (LLOQ). For instance, a 5-point calibration curve spanning 0.1–50 ng/mL is analyzed in triplicate. Intra- and inter-day variability are calculated using ANOVA, while stability tests (e.g., freeze-thaw cycles) ensure robustness. Regulatory compliance (ICH M10) mandates cross-validation with incurred sample reanalysis (ISR) .

Q. How do deuterium kinetic isotope effects (KIEs) influence the chromatographic behavior of this compound compared to its non-deuterated counterpart?

Deuteration reduces the zero-point energy of C-D bonds, potentially altering retention time (RT) and metabolic stability. In reversed-phase chromatography, this compound typically elutes 0.1–0.3 minutes earlier than zaleplon due to slight hydrophobicity differences. KIEs also slow hepatic metabolism (e.g., cytochrome P450-mediated oxidation), which researchers must account for when extrapolating in vitro pharmacokinetic data to non-deuterated analogs .

Data Contradiction and Interpretation

Q. How should researchers resolve discrepancies in this compound recovery rates across different biological matrices (e.g., plasma vs. cerebrospinal fluid)?

Matrix-specific ion suppression/enhancement can skew recovery. To address this, use matrix-matched calibration standards and quality controls (QCs). For cerebrospinal fluid (CSF), which has lower protein content, dilute samples 1:1 with artificial CSF to mimic the matrix. Cross-validate results with standard addition methods, and apply correction factors derived from internal standard response variability .

Q. What experimental designs mitigate isotopic cross-talk in multiplexed assays using this compound and other deuterated standards?

To avoid mass spectral overlap, select deuterated analogs with ≥3 Da mass differences. For example, pair this compound with Diazepam-d5 (Δm/z = 307 vs. 291). Optimize dwell times and MRM transitions to prevent detector saturation. Additionally, use orthogonal separation techniques (e.g., HILIC vs. reversed-phase) to resolve co-eluting isotopes .

Methodological Best Practices

  • Synthesis and Characterization : Document synthetic routes (e.g., catalytic deuteration of zaleplon’s ethyl group) and characterize intermediates via HRMS/NMR to ensure ≥98% isotopic purity .
  • Validation Protocols : Include stability tests under varying pH, temperature, and storage conditions to confirm this compound’s robustness in long-term studies .

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